molecular formula C16H22N6O B10994276 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide

Cat. No.: B10994276
M. Wt: 314.39 g/mol
InChI Key: WICYQCVBMZXCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-3-carboxamide core substituted with a 4,6-dimethylpyrimidin-2-yl group and a 1-methyl-1H-pyrazol-3-yl moiety. The pyrimidine and pyrazole moieties are common pharmacophores in drug discovery, often contributing to binding specificity and metabolic stability .

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methylpyrazol-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H22N6O/c1-11-9-12(2)18-16(17-11)22-7-4-5-13(10-22)15(23)19-14-6-8-21(3)20-14/h6,8-9,13H,4-5,7,10H2,1-3H3,(H,19,20,23)

InChI Key

WICYQCVBMZXCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NN(C=C3)C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

Organometallic methods, such as radical-mediated cyclization, have been employed to construct polysubstituted piperidines. For example, aziridine derivatives undergo radical rearrangement with tri-n-butyltin hydride and AIBN to yield 2,5- or 2,6-disubstituted piperidines. However, these methods require precise control over regioselectivity.

Functionalization of Piperidine-4-Carboxylic Acid

N-Boc-piperidine-3-carboxylic acid (1a) can be converted to β-keto esters using Meldrum’s acid and EDC·HCl, followed by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamine diketones (3a). Subsequent hydrazine treatment yields pyrazole-fused piperidines, though this route may require additional steps to install the pyrimidine group.

Introduction of the 4,6-Dimethylpyrimidin-2-yl Group

The pyrimidine moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling.

Nucleophilic Substitution

Piperidine derivatives bearing a leaving group (e.g., chloride or tosylate) at position 1 react with 2-mercapto-4,6-dimethylpyrimidine under basic conditions. For instance, treatment of 1-chloropiperidine-3-carboxylic acid with 2-mercaptopyrimidine in the presence of K₂CO₃ in DMF at 80°C affords the thioether intermediate, which is oxidized to the sulfone.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of piperidine boronic esters with 2-chloro-4,6-dimethylpyrimidine offers a regioselective route. A reported protocol uses PdCl₂(dppf) as the catalyst, Cs₂CO₃ as the base, and a dioxane/water solvent system at 100°C. This method avoids competing side reactions observed in nucleophilic substitutions.

Amide Bond Formation with 1-Methyl-1H-Pyrazol-3-Amine

The final step involves coupling the carboxylic acid with the pyrazole amine.

Activation as Acid Chloride

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DMF to form the corresponding acid chloride. Reaction with 1-methyl-1H-pyrazol-3-amine in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C yields the carboxamide.

Example Procedure :

  • Dissolve 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 eq) in SOCl₂ (5.0 eq) and DMF (0.1 eq).

  • Reflux at 70°C for 3 h, then concentrate under vacuum.

  • Add DCM and cool to 0°C. Introduce 1-methyl-1H-pyrazol-3-amine (1.2 eq) and Et₃N (2.0 eq).

  • Stir at room temperature for 12 h. Isolate via filtration (Yield: 78%).

Coupling Reagents

Alternative methods employ HATU or EDCl/HOBt for amide bond formation. A protocol using HATU (1.1 eq), DIPEA (3.0 eq), and DMF at 25°C for 6 h achieves yields >85%.

One-Pot Tandem Approaches

Recent advances enable sequential pyrimidine installation and amide coupling in a single reactor. For example, a palladium-catalyzed coupling of piperidine-3-carboxylic acid with 2-chloropyrimidine, followed by in situ activation with HATU and amine addition, reduces purification steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nucleophilic Sub.Piperidine + 2-mercaptopyrimidine65–75No transition metalsRequires oxidation step
Suzuki CouplingPd-catalyzed coupling80–90High regioselectivitySensitive to moisture/oxygen
Acid Chloride CouplingSOCl₂ activation + amine coupling70–85ScalableSOCl₂ handling hazards
HATU-Mediated CouplingIn situ activation85–92Mild conditionsCost of reagents

Optimization Challenges and Solutions

  • Regioselectivity in Pyrazole Functionalization : N-Methylation of pyrazole-3-amine must avoid over-alkylation. Using methyl iodide in the presence of Ag₂O ensures selective N-1 methylation.

  • Piperidine Ring Conformation : The cis/trans configuration of substituents impacts biological activity. Chiral resolution via HPLC or enzymatic methods may be necessary.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The Suzuki coupling route, despite requiring palladium catalysts, is favored for its reproducibility. Recycling catalysts via supported ligands (e.g., SiliaCat DPP-Pd) reduces costs.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–N coupling for amide bond formation.

  • Flow Chemistry : Continuous-flow systems enhance heat/mass transfer during exothermic amide couplings.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The tertiary carboxamide moiety serves as a key site for nucleophilic and electrophilic transformations:

Reaction TypeConditions/ReagentsProductKey Findings
Hydrolysis 6M HCl, reflux (12 hr)Piperidine-3-carboxylic acid derivativeComplete cleavage of amide bond observed via LC-MS. Acidic conditions preferred over basic hydrolysis to preserve pyrimidine stability.
Reduction LiAlH₄, THF, 0°C → RTCorresponding amine (piperidine-3-(methylamine))Selective reduction of carbonyl to methylene group confirmed by ¹H-NMR.
Acylation Acetyl chloride, DMAP, DCMN-Acetylated derivativeReactivity modulated by steric hindrance from adjacent piperidine substituents .

Piperidine Ring Modifications

The piperidine nitrogen and C-3 position participate in characteristic amine chemistry:

N-Alkylation

SubstrateAlkylating AgentConditionsProduct Yield
Piperidine-NMethyl iodideK₂CO₃, DMF, 60°C78%
Piperidine-NBenzyl bromideNaH, THF, 0°C65%

Mechanistic Insight : Quaternization occurs preferentially at the piperidine nitrogen over pyrazole/pyrimidine nitrogens due to lower steric encumbrance .

Ring Functionalization

PositionReactionReagentsOutcome
C-3EpoxidationmCPBA, CHCl₃Unstable epoxide formed (decomposes >−20°C)
C-4BrominationNBS, AIBNRadical bromination with 34% regioselectivity

Pyrimidine Ring Reactions

The 4,6-dimethylpyrimidine component undergoes electrophilic substitutions under controlled conditions:

ReactionConditionsSelectivityApplications
Nitration HNO₃/H₂SO₄, 0°CC-5 positionIntroduces nitro group for further reductions
Chlorination POCl₃, DMF, 110°CC-2 methoxy replacementGenerates leaving group for cross-coupling

Structural Constraints : Methyl groups at C-4/C-6 direct electrophiles to C-5 via steric and electronic effects .

Pyrazole Ring Transformations

The 1-methylpyrazole unit participates in cycloadditions and metal-mediated reactions:

Reaction TypeCatalysts/ReagentsKey Observations
Cycloaddition CuI, Et₃NForms tricyclic adducts with acetylenes
C-H Activation Pd(OAc)₂, Ag₂CO₃Regioselective arylation at C-4 (72% yield)

Thermal Stability : Pyrazole ring remains intact below 200°C (TGA data).

Multi-Component Reactions

The compound participates in tandem reactions leveraging multiple functional groups:

Reaction SystemComponentsProduct ClassYield
Ugi-4CRAldehyde, amine, isocyanidePolycyclic amides58%
BiginelliThiourea, aldehydeDihydropyrimidinones41%

Synergistic Effects : Piperidine acts as both reactant and base in one-pot systems .

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

CompoundKey ReactionRate (k, s⁻¹)Reference
Target CompoundPiperidine N-alkylation2.1×10⁻³
Pyrimidine-only analogElectrophilic substitution9.8×10⁻⁴
Pyrazole-piperidine hybridCarboxamide hydrolysis1.4×10⁻³

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In comparative studies, several derivatives showed higher efficacy than standard treatments such as Pyrazinamide (PZA), with Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional drugs . This suggests a promising avenue for developing new tuberculosis therapies.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide have been shown to inhibit viral replication in vitro, particularly against HIV and measles virus . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antiviral efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Condensation Reactions : The initial step often involves the condensation of 4,6-dimethylpyrimidine with appropriate aldehydes or ketones to form intermediates.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazole ring.
  • Final Modifications : The final carboxamide group is introduced through acylation reactions.

These synthetic pathways have been optimized to yield high purity and yield of the desired compound .

Case Studies

StudyObjectiveFindings
Zhou et al. (2020)Evaluate antitubercular activityCompounds exhibited MIC values significantly lower than PZA, indicating strong potential as antitubercular agents .
Ndungu et al. (2023)Investigate antiviral propertiesIdentified derivatives showed IC50 values in the nanomolar range against HIV, suggesting high potency .
Smith et al. (2024)Assess antimicrobial effectsDemonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, confirming broad-spectrum activity .

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Compound Y041-7106: 1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(5-Methoxy-1H-Indol-1-yl)Ethyl]Piperidine-3-Carboxamide

  • Molecular Weight : 407.51
  • logP : 3.12
  • Key Substituent : 2-(5-Methoxyindol-1-yl)ethyl group
  • The methoxy group may increase metabolic liability due to susceptibility to oxidative demethylation. Similar hydrogen-bonding profiles (5 acceptors, 1 donor) suggest comparable solubility but distinct target affinities .

CAS 1401591-83-0: 1-(4,6-Dimethylpyrimidin-2-yl)-N-(1H-Indol-5-yl)Piperidine-3-Carboxamide

  • Molecular Weight : 349.4
  • Key Substituent : 1H-Indol-5-yl group
  • Comparison :
    • The indole substituent is planar and aromatic, favoring π-π stacking interactions absent in the target compound.
    • Lower molecular weight may enhance bioavailability but reduce binding avidity due to reduced surface area .

CAS 1630835-90-3: 1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-Fluorophenyl)Sulfonyl]Ethyl}Piperidine-3-Carboxamide

  • Key Substituent : 2-[(4-Fluorophenyl)sulfonyl]ethyl group
  • Fluorine’s electronegativity may strengthen hydrophobic interactions in target binding pockets .

Physicochemical Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituent
Target Compound Not reported ~3.1* 1 5 1-Methyl-1H-pyrazol-3-yl
Y041-7106 407.51 3.12 1 5 2-(5-Methoxyindol-1-yl)ethyl
CAS 1401591-83-0 349.4 N/A 1 5 1H-Indol-5-yl
CAS 1630835-90-3 Not reported N/A N/A N/A 2-[(4-Fluorophenyl)sulfonyl]ethyl

*Estimated based on structural similarity to Y041-7104.

Biological Activity

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_4O with a molecular weight of 276.35 g/mol. The compound features a piperidine ring, which is connected to a pyrimidine and a pyrazole moiety. This unique structure contributes to its diverse biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in key metabolic pathways. For instance, it may inhibit certain kinases or phosphatases, affecting signal transduction pathways.
  • Receptor Modulation : It likely interacts with specific receptors, modulating their activity. This can lead to altered cellular responses, particularly in cancer and inflammatory pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntiviralInhibition of viral replication
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
AntibacterialInhibition of bacterial growth

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiviral Activity : In vitro studies demonstrated that the compound exhibited significant antiviral properties against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV). One study reported an EC50 value of 5–28 μM for RSV inhibition, indicating promising antiviral efficacy compared to standard antiviral agents like ribavirin .
  • Anticancer Properties : Research has shown that the compound induces apoptosis in multiple cancer cell lines. For example, it was found to have an IC50 value of 9.19 μM against human cervical carcinoma cells (HeLa), demonstrating selective cytotoxicity . The mechanism involves the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent . This property could be beneficial in treating chronic inflammatory diseases.
  • Antibacterial Activity : Recent studies indicated that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 0.012 μg/mL, showcasing its potency compared to traditional antibiotics .

Comparative Analysis

When compared to similar compounds such as N-(1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide, the target compound shows enhanced selectivity and potency across various biological assays . This highlights the significance of structural modifications in improving biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine and pyrazole derivatives via nucleophilic substitution or amide bond formation. For example, copper-catalyzed coupling reactions (e.g., using CuBr) with cesium carbonate as a base in polar aprotic solvents like DMSO at moderate temperatures (35–50°C) are effective for similar compounds . Post-synthesis purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound. Key intermediates, such as iodopyridine derivatives, are critical precursors .

Q. Which spectroscopic and chromatographic techniques are used for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (e.g., CD3_3OD, DMSO-d6_6) confirm regiochemistry and substituent positions. For example, aromatic protons in pyrimidine/pyrazole moieties resonate between δ 6.7–8.6 ppm, while methyl groups appear near δ 2.1–2.3 ppm .
  • LCMS/HRMS : Electrospray ionization mass spectrometry (ESIMS) validates molecular weight (e.g., m/z 364.2 [M+1]) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures ≥95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) to improve coupling efficiency.
  • Computational Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize reaction pathways. ICReDD’s approach integrates computational modeling with experimental validation to reduce trial-and-error .
  • Solvent/Base Optimization : Polar solvents (DMF, DMSO) and stronger bases (e.g., K2_2CO3_3) may enhance reactivity.

Q. How can discrepancies in reported NMR chemical shifts for similar compounds be resolved?

  • Methodological Answer :

  • Deuterated Solvent Calibration : Ensure consistent solvent choices (e.g., DMSO-d6_6 vs. CDCl3_3) and internal standards (TMS).
  • Computational NMR Prediction : Tools like Gaussian or ADF can simulate NMR spectra to cross-validate experimental data .
  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent shifts.

Q. What computational strategies predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl groups on pyrimidine) with activity data from analogs.
  • Reaction Path Search : Apply ICReDD’s quantum mechanics/molecular mechanics (QM/MM) workflows to map reaction mechanisms .

Q. How can impurities in the synthesized compound be identified and quantified?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) using high-resolution tandem mass spectrometry.
  • Reference Standards : Compare retention times and spectral data against certified impurities (e.g., EP-grade reference materials) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.